N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide
Description
The compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at position 4, a sulfanyl-linked carbamoylmethyl moiety at position 5, and a 4-tert-butylbenzamide group at position 2. Its synthesis likely involves Friedel-Crafts sulfonylation, Schotten–Baumann acylation, and cyclodehydration steps, as seen in structurally related compounds ().
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32BrN5O2S/c1-19-6-7-20(2)25(16-19)33-27(37)18-39-29-35-34-26(36(29)24-14-12-23(31)13-15-24)17-32-28(38)21-8-10-22(11-9-21)30(3,4)5/h6-16H,17-18H2,1-5H3,(H,32,38)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMNJALXMOHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Attachment of the Carbamoyl Methyl Sulfanyl Group: This step involves the reaction of the triazole intermediate with a carbamoyl chloride derivative under basic conditions.
Final Coupling with Tert-Butylbenzamide: The final step involves the coupling of the intermediate with tert-butylbenzamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving the triazole ring or the carbamoyl group.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Non-substituted (X = H) and Chloro (X = Cl) Derivatives: Example: N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide (X = H) (). Activity: The non-substituted analog exhibited superior antimicrobial activity compared to bromo (X = Br) and chloro (X = Cl) derivatives, attributed to better water solubility ().
Triazole-Thiones with Halogen Substituents :
- Example : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione ().
- Tautomerism : Bromine’s electron-withdrawing effect stabilizes the thione tautomer, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) ().
N-Bromine vs. N-Chlorine Compounds :
Physicochemical and Spectral Properties
Key Research Findings
Synthetic Flexibility : Bromine incorporation via Friedel-Crafts sulfonylation allows modular diversification, enabling fine-tuning of bioactivity ().
Biological Trade-offs : While bromine enhances lipophilicity and target binding, it often necessitates formulation adjustments to address poor solubility ().
Spectroscopic Validation : IR and NMR data confirm the dominance of thione tautomers in brominated triazoles, critical for stability and interaction with biological targets ().
Biological Activity
N-{[4-(4-bromophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 485.42 g/mol. It features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- Antitubercular Activity : A related compound with a similar structural framework showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating potent activity against this pathogen . This suggests potential applications in treating tuberculosis.
- Antifungal Activity : Compounds containing triazole and sulfanyl moieties have been reported to exhibit antifungal activity against various strains of fungi. Studies have shown that certain derivatives can inhibit fungal growth effectively .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the triazole ring and the ability to interact with various cellular targets. For example:
- Mechanism of Action : The mechanism may involve the inhibition of specific enzymes related to cell proliferation or apoptosis pathways. Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 2.32 | |
| Antifungal | Various fungal strains | Varies | |
| Anticancer | Cancer cell lines | Varies |
Case Study: Synthesis and Evaluation
A study focused on synthesizing derivatives related to this compound highlighted its promising biological activity:
- Synthesis Methodology : The compound was synthesized through a multi-step process involving the reaction of 4-bromoaniline with various intermediates under controlled conditions to ensure high yield and purity .
- Biological Evaluation : Following synthesis, the compound was evaluated for its antimicrobial and anticancer activities using standard assays. Results indicated significant efficacy against both bacterial and fungal pathogens as well as notable cytotoxic effects on cancer cell lines.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways associated with cell survival or proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
